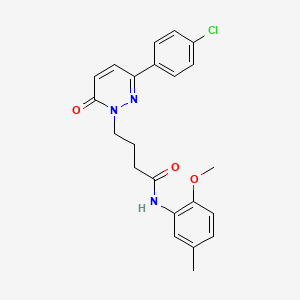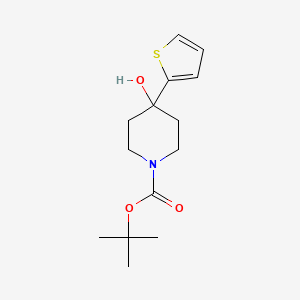
Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate
描述
Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylic acids It features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or thiophene stannanes as reagents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
相似化合物的比较
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the thiophene ring.
Thiophene derivatives: Compounds containing the thiophene ring but with different substituents.
Piperidinecarboxylic acids: Compounds with a piperidine ring and carboxylate group but different substituents.
Uniqueness:
- The presence of both the thiophene ring and the piperidine moiety in tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate provides unique structural features that can be exploited for specific interactions in biological systems.
- The combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
属性
IUPAC Name |
tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEUZOXYUOEMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
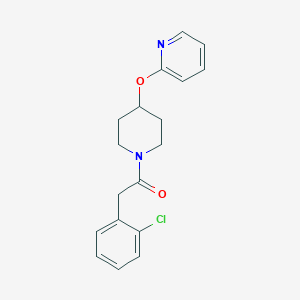
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
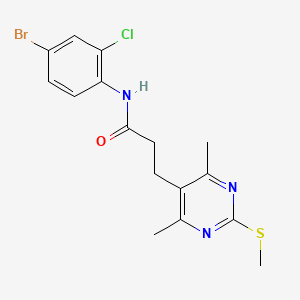
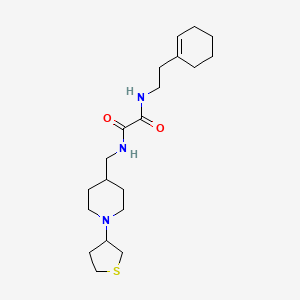
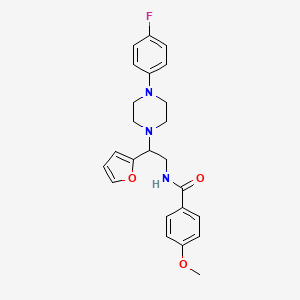
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2995581.png)
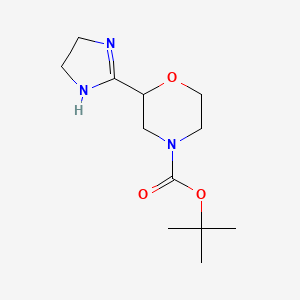
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)
